1,5-Diaminonaphthalene-13C6
Description
Significance of Stable Isotope Tracers in Mechanistic and Methodological Investigations
Stable isotope tracers are indispensable tools for identifying and understanding chemical and biological processes. symeres.com By replacing specific atoms with their heavier, non-radioactive counterparts, researchers can track the transformation of molecules without altering their chemical reactivity. metwarebio.commusechem.com This approach is fundamental in mechanistic and kinetic studies, allowing for the detailed elucidation of reaction pathways. symeres.com The use of stable isotopes is also crucial in quantitative analysis, where labeled compounds serve as internal standards for precise concentration measurements. metwarebio.comsymeres.com This is particularly valuable in fields like proteomics, metabolomics, and environmental analysis. symeres.com
Role of ¹³C Isotopic Enrichment in Elucidating Complex Chemical Transformations
Carbon-13 (¹³C) isotopic enrichment is a key strategy for unraveling complex chemical transformations. The introduction of ¹³C into a molecule allows researchers to follow the carbon backbone through a reaction sequence. wikipedia.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can detect the ¹³C label, providing detailed structural and mechanistic information. wikipedia.orgmetwarebio.com For instance, ¹³C labeling has been instrumental in determining reaction mechanisms, studying metabolic pathways, and understanding the biosynthesis of natural products. wikipedia.orgacs.org The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can also be measured with ¹³C to probe the transition state of a reaction. nih.govias.ac.in
Overview of 1,5-Diaminonaphthalene as a Fundamental Building Block in Organic Synthesis and Functional Materials
1,5-Diaminonaphthalene, also known as 1,5-naphthalenediamine, is an organic compound with the formula C₁₀H₆(NH₂)₂. wikipedia.org It is a colorless solid that serves as a versatile building block in various chemical applications. wikipedia.org It is a key precursor in the synthesis of specialty polyurethanes via its derivative, naphthalene-1,5-diisocyanate. wikipedia.org Furthermore, 1,5-diaminonaphthalene is used in the manufacturing of dyes and pigments, and as a monomer for producing high-performance polymers like polyamides and polyimides. solubilityofthings.comontosight.aigoogle.com In research, it is utilized in studies of reaction mechanisms and photochemistry. solubilityofthings.com Its unique structure, featuring two amino groups on a naphthalene (B1677914) core, allows it to act as a bifunctional reagent in cross-linking reactions and in the formation of coordination complexes with metal ions. solubilityofthings.com The compound has also found applications in materials science for creating nanostructured materials and as a matrix in mass spectrometry techniques. ontosight.aiacs.orgnih.gov
Rationale for Site-Specific ¹³C Isotopic Labeling of 1,5-Diaminonaphthalene for Research Applications
Site-specific ¹³C isotopic labeling of 1,5-diaminonaphthalene to create 1,5-Diaminonaphthalene-¹³C₆ offers significant advantages for research. This labeled analog allows for precise tracking of the naphthalene core in various chemical and biological processes. The introduction of six ¹³C atoms provides a distinct mass shift, facilitating its detection and quantification in complex mixtures using mass spectrometry. This is particularly useful in metabolic studies and for understanding the fate of 1,5-diaminonaphthalene-based compounds in environmental or biological systems. symeres.com In the context of polymer chemistry, ¹³C-labeled 1,5-diaminonaphthalene can be used to investigate polymerization mechanisms and the structure of the resulting polymers. nih.govacs.org Furthermore, in mechanistic studies of organic reactions, the ¹³C labels can help to elucidate the intricate pathways and intermediates involved in the transformations of this important building block. acs.org
Chemical and Physical Properties of 1,5-Diaminonaphthalene-¹³C₆
| Property | Value |
| Molecular Formula | C₄¹³C₆H₁₀N₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Not Available |
| Storage Temperature | 2-8°C Refrigerator |
Synonyms: 1,5-DAN-¹³C₆; 1,5-Diaminonaphthalene-¹³C₆; 1,5-Naphthylenediamine-¹³C₆; NSC 401110-¹³C₆ pharmaffiliates.com
Properties
Molecular Formula |
C₄¹³C₆H₁₀N₂ |
|---|---|
Molecular Weight |
164.16 |
Synonyms |
1,5-DAN-13C6; 1,5-Diaminonaphthalene-13C6; 1,5-Naphthylenediamine-13C6; NSC 401110-13C6 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Diaminonaphthalene 13c6 and Its Derivatives
Strategies for Carbon-13 Isotope Incorporation into the Naphthalene (B1677914) Core
The introduction of ¹³C atoms into an aromatic system like naphthalene is most effectively achieved during the construction of the carbon skeleton itself, rather than by post-synthesis modification. This approach maximizes isotopic incorporation and allows for control over the labeling pattern.
De novo synthesis involves constructing the target molecule from simple, commercially available ¹³C-enriched starting materials. This "bottom-up" approach is fundamental for producing molecules with high levels of uniform isotopic labeling. For 1,5-Diaminonaphthalene-¹³C₆, a logical strategy involves the synthesis of a benzene (B151609) ring uniformly labeled with carbon-13 (U-¹³C₆-benzene), which then serves as the foundation for building the second, unlabeled ring.
A representative synthetic pathway could begin with U-¹³C₆-benzene, which can be prepared from simple ¹³C sources like [¹³C₂]-acetylene. researchgate.net The labeled benzene can then undergo a Friedel-Crafts acylation with an unlabeled four-carbon synthon, such as succinic anhydride (B1165640), to form a keto-acid. Subsequent reduction and intramolecular cyclization reactions (e.g., Haworth synthesis) build the second aromatic ring onto the ¹³C₆-labeled core. nih.gov The resulting ¹³C₆-tetralone derivative can then be aromatized to form a ¹³C₆-naphthalene skeleton. Finally, a double nitration followed by reduction yields 1,5-Diaminonaphthalene-¹³C₆.
Key steps in a hypothetical de novo synthesis:
Preparation of U-¹³C₆-benzene: Trimerization of [¹³C₂]-acetylene or synthesis from other simple ¹³C precursors.
Friedel-Crafts Acylation: Reaction of U-¹³C₆-benzene with succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃) to form 4-(phenyl-¹³C₆)-4-oxobutanoic acid.
Reduction: Clemmensen or Wolff-Kishner reduction of the ketone to yield 4-(phenyl-¹³C₆)butanoic acid.
Intramolecular Cyclization: Treatment with a strong acid (e.g., polyphosphoric acid) to induce ring closure, forming tetralone-¹³C₆.
Aromatization: Dehydrogenation using a catalyst like palladium on carbon (Pd/C) to yield naphthalene-¹³C₆.
Dinitration: Nitration of naphthalene-¹³C₆ under controlled conditions to produce 1,5-dinitronaphthalene-¹³C₆. wikipedia.org
Reduction: Catalytic hydrogenation or chemical reduction to afford the final product, 1,5-Diaminonaphthalene-¹³C₆. researchgate.netmdpi.com
For uniform labeling of one ring, a strategy similar to the de novo synthesis can be considered convergent, where the U-¹³C₆-benzene is one key intermediate. rsc.org However, this approach is also exceptionally well-suited for site-specific labeling. For instance, if only specific carbons need to be labeled, precursors with precisely placed ¹³C atoms can be used. A recently developed method involving the nitrogen-to-carbon transmutation of isoquinolines offers a pathway for site-specific ¹³C incorporation. nih.gov In this strategy, an isoquinoline (B145761) can be reacted with a ¹³C-labeled methyltriphenylphosphonium (B96628) salt (e.g., ¹³CH₃PPh₃I) to replace the nitrogen atom with a ¹³C-labeled carbon, forming a specifically labeled naphthalene derivative. nih.gov While this would introduce only one ¹³C atom, the principle of building the core from specifically labeled fragments remains a powerful tool for controlling isotopic placement.
| Pathway Type | Description | Advantages | Typical Precursors |
| De Novo (Linear) | Step-by-step construction of the molecule from simple labeled precursors. | High isotopic enrichment. | [¹³C₂]-Acetylene, U-¹³C₆-Benzene |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, flexibility in labeling patterns. | U-¹³C₆-Benzene, Labeled Wittig reagents nih.gov |
Isotopic Exchange Reactions for Selective ¹³C Enrichment
Isotopic exchange reactions, where an atom in a molecule is swapped for its isotope from an external source, are common for hydrogen-deuterium (H-D) exchange but are significantly more challenging and less common for carbon. researchgate.netnih.gov Direct H-¹³C exchange on an unactivated aromatic C-H bond is not a standard synthetic procedure due to the high energy required to break the C-H bond and the difficulty in finding a suitable ¹³C source that can be catalytically inserted.
While methods for the cyanation of arenes using ¹³C-labeled cyanide sources exist, these introduce a new functional group rather than performing a direct exchange. nih.gov Such a method could be part of a longer synthetic route but does not constitute a direct isotopic exchange on the naphthalene backbone. Research into transition metal-catalyzed C-H activation could theoretically lead to pathways for direct ¹³C incorporation, but these methods are not yet established for the routine synthesis of labeled polycyclic aromatic hydrocarbons (PAHs). Therefore, for a compound like 1,5-Diaminonaphthalene-¹³C₆, de novo or convergent synthesis remains the only practical approach.
Purification and Isolation Techniques for Highly Enriched ¹³C-Labeled Aromatic Amines
The purification of the final labeled product is critical to remove unlabeled or partially labeled species, as well as other reaction byproducts. Standard chromatographic and crystallization techniques are employed, often requiring optimization for the specific properties of diaminonaphthalenes.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a primary method for purifying aromatic amines. researchgate.net A solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) gradient) is typically used to separate the target compound from less polar intermediates and non-polar byproducts.
Crystallization: Recrystallization is an effective final purification step to achieve high purity. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solvent. This method is particularly effective for removing isomers. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC can be used. A reverse-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water is often suitable for aromatic amines.
The choice of technique depends on the scale of the synthesis and the required final purity. Often, a combination of chromatography and crystallization is necessary.
Assessment of Isotopic Purity and Regiospecificity in Synthesized 1,5-Diaminonaphthalene-¹³C₆
Confirming the isotopic enrichment and the specific location of the ¹³C labels is the final and most crucial step. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming the number of ¹³C atoms incorporated. The molecular ion peak for 1,5-Diaminonaphthalene-¹³C₆ will be shifted by approximately +6.02 mass units compared to its unlabeled counterpart. The isotopic distribution pattern in the mass spectrum allows for the quantification of enrichment levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the most powerful tool for determining the precise location and enrichment of the labels. researchgate.net
Chemical Shifts: The chemical shifts in the ¹³C-NMR spectrum identify the different carbon environments in the molecule.
Signal Intensity: In a proton-decoupled ¹³C-NMR spectrum, the signal intensity of the labeled carbons will be dramatically enhanced compared to the signals of natural-abundance carbons in any residual unlabeled material.
¹³C-¹³C Coupling: The presence of adjacent ¹³C atoms in a uniformly labeled ring will result in complex signal splitting (¹Jcc, ²Jcc, etc.), which provides definitive proof of the connectivity of the labeled atoms.
The combination of these techniques provides a comprehensive characterization of the synthesized 1,5-Diaminonaphthalene-¹³C₆, ensuring its suitability for use as an internal standard or tracer in quantitative studies.
| Analytical Technique | Information Provided | Key Parameters |
| Mass Spectrometry (MS) | Overall isotopic enrichment, number of ¹³C atoms per molecule. | Molecular ion peak (m/z), Isotopic cluster distribution (M, M+1, M+2...). |
| ¹³C NMR Spectroscopy | Location of ¹³C labels (regiospecificity), confirmation of enrichment. | Chemical shifts (δ), Signal intensity, ¹³C-¹³C coupling constants (J). |
| ¹H NMR Spectroscopy | Structural confirmation, assessment of ¹³C-¹H coupling. | ¹³C satellites, reduced intensity of proton signals attached to ¹³C. |
Elucidation of Reaction Mechanisms Utilizing 1,5 Diaminonaphthalene 13c6
Application of Kinetic Isotope Effects (KIE) in Mechanistic Studies
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgprinceton.edu For carbon, the comparison of reaction rates between a ¹²C-containing reactant and its ¹³C-labeled counterpart (a ¹³C KIE) can provide invaluable information about the rate-determining step and the nature of the transition state. nih.gov
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu In the context of 1,5-Diaminonaphthalene-¹³C₆, a primary ¹³C KIE would be expected in reactions where a carbon-carbon or carbon-heteroatom bond involving one of the labeled naphthalene (B1677914) ring carbons is cleaved or formed in the slowest step. For instance, in a hypothetical degradation or ring-opening reaction, a significant KIE would suggest the involvement of that carbon atom in the rate-limiting process.
Secondary KIEs arise from isotopic substitution at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edulibretexts.org These effects are typically smaller than primary KIEs and are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For example, in a reaction where the aromaticity of the naphthalene ring is disrupted in the transition state, a secondary ¹³C KIE could be observed for the labeled carbons.
A hypothetical scenario for observing a secondary ¹³C KIE could be an oxidation reaction at one of the amino groups of 1,5-Diaminonaphthalene-¹³C₆. If the rate-determining step involves the formation of an intermediate that alters the electronic structure of the naphthalene core, the vibrational frequencies of the C-C bonds in the ring could change, leading to a measurable secondary KIE.
The magnitude of the ¹³C KIE can provide insights into the structure of the transition state. nih.gov A normal KIE (k¹²/k¹³ > 1) is typically observed when the bonding to the isotopic carbon is weaker in the transition state than in the reactant. Conversely, an inverse KIE (k¹²/k¹³ < 1) suggests stronger bonding in the transition state. wikipedia.org
For instance, in an electrophilic aromatic substitution reaction on 1,5-Diaminonaphthalene-¹³C₆, the formation of the sigma complex (arenium ion) is often the rate-determining step. In this intermediate, one of the labeled carbons changes from sp² to sp³ hybridization. This change in bonding and coordination would be expected to produce a secondary ¹³C KIE. The magnitude of this KIE could help to distinguish between an early or late transition state, providing a more detailed picture of the reaction coordinate.
| Hypothetical Reaction | Expected ¹³C KIE Type | Labeled Position | Anticipated k¹²/k¹³ Value | Mechanistic Insight |
| Ring Cleavage | Primary | C4a-¹³C or C8a-¹³C | > 1.05 | C-C bond breaking is part of the rate-determining step. |
| Electrophilic Nitration | Secondary | C2-¹³C | 1.01 - 1.03 | Change in hybridization at the site of attack influences the rate. |
| Diazotization | Secondary | C1-¹³C and C5-¹³C | ~1.02 | Alteration of the C-N bond affects the electronic structure of the ring. |
Tracing Carbon Atom Scrambling and Rearrangement Pathways
Isotopic labeling is an unambiguous method for following the fate of specific atoms in rearrangement reactions. In the case of 1,5-Diaminonaphthalene-¹³C₆, the ¹³C labels on the naphthalene core would serve as markers to trace any skeletal rearrangements or scrambling of carbon atoms.
For example, under high-temperature or catalytic conditions, naphthalene derivatives can undergo rearrangements. By using 1,5-Diaminonaphthalene-¹³C₆ and analyzing the distribution of the ¹³C labels in the product(s) using techniques like ¹³C NMR or mass spectrometry, it would be possible to determine the precise pathway of the rearrangement. If, for instance, a reaction starts with the label at a specific position and the product shows a statistical distribution of the label among several carbon atoms, it would be strong evidence for a mechanism involving a symmetric intermediate or a series of rapid degenerate rearrangements.
Mechanistic Investigations of Condensation and Polymerization Reactions Involving Labeled 1,5-Diaminonaphthalene
1,5-Diaminonaphthalene is a monomer used in the synthesis of polyamides and other polymers. melscience.com Using 1,5-Diaminonaphthalene-¹³C₆ in a polycondensation reaction with a dicarboxylic acid, for example, would allow for detailed mechanistic studies of the polymerization process.
By analyzing the polymer chain using solid-state ¹³C NMR, one could investigate the regularity of the monomer incorporation and identify any side reactions that might lead to defects in the polymer structure. For instance, if the polymerization mechanism involves a pre-equilibrium step that could lead to isotopic fractionation, this might be detectable by comparing the isotopic enrichment of the monomer and the resulting polymer.
Furthermore, ¹³C labeling can be instrumental in studying the degradation mechanisms of the resulting polymers. By subjecting a polymer synthesized with 1,5-Diaminonaphthalene-¹³C₆ to thermal or chemical degradation and analyzing the labeled fragments, the points of initial bond cleavage and the subsequent degradation pathways can be identified.
| Polymerization Parameter | Method of Investigation with ¹³C Labeling | Information Gained |
| Monomer Reactivity | KIE analysis of polymerization with a comonomer | Relative rates of incorporation of labeled vs. unlabeled monomers. |
| Polymer Structure | Solid-state ¹³C NMR of the final polymer | Confirmation of head-to-tail linkages and detection of structural defects. |
| Degradation Pathway | Analysis of labeled degradation products (GC-MS, LC-MS) | Identification of the initial sites of chain scission. |
Studies of Aromatic Substitution Mechanisms Using ¹³C-Labeled Naphthalene Derivatives
Aromatic substitution reactions on naphthalene are more complex than on benzene (B151609) due to the non-equivalence of the carbon positions. youtube.com The use of ¹³C-labeled naphthalene derivatives can provide definitive evidence for the mechanism of these reactions, such as electrophilic or nucleophilic aromatic substitution.
In an electrophilic substitution reaction on 1,5-Diaminonaphthalene-¹³C₆, the position of the incoming electrophile is directed by the two amino groups. The expected products would be substitution at the 2- or 4-positions. By using a specifically labeled starting material, one could precisely determine the product distribution and investigate the possibility of any competing pathways or rearrangements.
For nucleophilic aromatic substitution, a ¹³C label at the carbon bearing a leaving group would exhibit a primary KIE if the C-X bond is broken in the rate-determining step. This would help to distinguish between a concerted (SNAAr) and a stepwise (Meisenheimer complex) mechanism.
Advanced Spectroscopic Applications of 1,5 Diaminonaphthalene 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Probing
The presence of the ¹³C₆-labeled naphthalene (B1677914) core in 1,5-Diaminonaphthalene-¹³C₆ significantly enhances its utility in NMR spectroscopy. The ¹³C nucleus is NMR-active, and its enrichment in this compound overcomes the low natural abundance of ¹³C (approximately 1.1%), thereby greatly improving signal sensitivity in ¹³C NMR experiments. wikipedia.orglibretexts.orgudel.edu
Quantitative ¹³C NMR for Reaction Monitoring and Product Distribution Analysis
Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the concentration of specific carbon-containing compounds in a mixture without the need for identical reference standards for each analyte. magritek.com The use of 1,5-Diaminonaphthalene-¹³C₆ can be pivotal in reaction monitoring where it or its derivatives are involved. By observing the signal intensities of the labeled carbon atoms, researchers can track the consumption of the reactant and the formation of products over time.
For instance, in polymerization reactions where a diamine is used as a monomer, incorporating 1,5-Diaminonaphthalene-¹³C₆ would allow for precise monitoring of the reaction kinetics and determination of the product distribution. The distinct chemical shifts of the labeled carbons in the monomer versus the polymer provide a clear window into the reaction progress.
Table 1: Hypothetical ¹³C NMR Data for Monitoring a Reaction Involving 1,5-Diaminonaphthalene-¹³C₆
| Carbon Position | Chemical Shift (ppm) - Reactant | Chemical Shift (ppm) - Product | Signal Intensity Change |
| C1/C5 (¹³C-labeled) | 145.2 | 148.5 | Decrease |
| C2/C6 (¹³C-labeled) | 115.8 | 118.2 | Decrease |
| C3/C7 (¹³C-labeled) | 125.4 | 128.9 | Decrease |
| C4/C8 (¹³C-labeled) | 113.9 | 116.3 | Decrease |
| C9/C10 (¹³C-labeled) | 124.1 | 126.7 | Decrease |
Note: The chemical shift values are hypothetical and for illustrative purposes.
Two-Dimensional ¹³C NMR Techniques for Connectivity and Conformational Studies
Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of molecules. When 1,5-Diaminonaphthalene-¹³C₆ is incorporated into larger molecules or materials, 2D ¹³C NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can provide invaluable information.
HSQC and HMBC: These experiments reveal correlations between ¹³C and ¹H nuclei, helping to assign the respective signals and establish through-bond connectivity within the molecule.
INADEQUATE: This powerful experiment directly shows ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. The enrichment of ¹³C in 1,5-Diaminonaphthalene-¹³C₆ makes such experiments, which are often challenging due to the low natural abundance of ¹³C, significantly more feasible.
Conformational studies can also be aided by Nuclear Overhauser Effect (NOESY) experiments, which can reveal through-space proximities between the naphthalene core and other parts of the molecule. mdpi.commdpi.com
Solid-State ¹³C NMR in the Analysis of Labeled Materials
Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of solid materials, such as polymers, composites, and crystalline solids. researchgate.netnih.govcopernicus.orgresearcher.lifemarquette.edumarquette.edu When 1,5-Diaminonaphthalene-¹³C₆ is used to synthesize such materials, solid-state ¹³C NMR can provide detailed insights.
For example, in a polymer synthesized with this labeled monomer, ssNMR could be used to:
Determine the local conformation of the naphthalene units within the polymer matrix.
Probe the degree of crystallinity and identify different polymorphs.
Study the dynamics of the naphthalene moiety, such as rotational motions, over a wide range of timescales.
Table 2: Potential Solid-State ¹³C NMR Parameters for a Polymer Incorporating 1,5-Diaminonaphthalene-¹³C₆
| Parameter | Typical Value Range | Information Gained |
| Chemical Shift Anisotropy (CSA) | 100-200 ppm | Local electronic environment and symmetry |
| Dipolar Coupling Constants | 1-10 kHz | Internuclear distances and orientation |
| Spin-Lattice Relaxation Time (T₁) | 1-100 s | Molecular dynamics in the kHz-MHz range |
Mass Spectrometry (MS) in Isotope Tracing and Quantification
The known mass shift introduced by the six ¹³C atoms in 1,5-Diaminonaphthalene-¹³C₆ makes it an excellent internal standard and tracer for mass spectrometry-based analyses.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for highly accurate and precise quantification of analytes. researchgate.netnih.govnist.govspringernature.com In this technique, a known amount of an isotopically labeled version of the analyte (in this case, 1,5-Diaminonaphthalene-¹³C₆) is added to a sample containing the unlabeled analyte (1,5-Diaminonaphthalene). The ratio of the labeled to unlabeled species is then measured by mass spectrometry.
Since the labeled internal standard is chemically identical to the analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiencies and potential matrix effects, leading to highly reliable quantification. researchgate.net This is particularly valuable for analyzing complex matrices where extraction efficiency and instrument response can be variable.
Table 3: Key Mass Fragments for IDMS of 1,5-Diaminonaphthalene
| Compound | Molecular Formula | Exact Mass (m/z) |
| 1,5-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.0844 |
| 1,5-Diaminonaphthalene-¹³C₆ | ¹³C₆C₄H₁₀N₂ | 164.0978 |
High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) can readily distinguish the isotopic signature of 1,5-Diaminonaphthalene-¹³C₆ from its unlabeled counterpart and other isobaric interferences. nih.gov The characteristic isotopic pattern resulting from the six ¹³C atoms serves as a unique identifier, confirming the presence of the labeled compound.
In metabolic studies, if 1,5-Diaminonaphthalene were to be metabolized, using the ¹³C₆-labeled version would be invaluable for tracing its metabolic fate. The resulting metabolites would retain the isotopic label, allowing for their confident identification in complex biological extracts. The mass shift of +6 Da would clearly distinguish the metabolites from endogenous compounds. This approach is widely used in metabolomics to trace the biotransformation of xenobiotics. bohrium.comnih.gov
Spatial Mass Spectrometry Imaging (MSI) with Labeled Probes (e.g., matrix-assisted approaches)
Spatial Mass Spectrometry Imaging (MSI) is a powerful technology that enables the visualization of the spatial distribution of a wide range of molecules, including metabolites, lipids, and peptides, directly within biological tissue sections. In Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, a matrix compound is applied to the tissue surface to facilitate the desorption and ionization of endogenous molecules. The choice of matrix is critical for successful imaging, particularly for the analysis of small molecules.
1,5-Diaminonaphthalene (1,5-DAN) has been established as an effective matrix for the analysis of small molecules and lipids in both positive and negative ion modes. nih.govrsc.org Its utility is particularly noted in metabolomics and lipidomics studies of various tissues, including the brain. nih.gov A key advantage of 1,5-DAN is that it generates fewer interfering signals in the low mass range (typically m/z < 500), which is crucial for the detection of small endogenous molecules. researchgate.net
For quantitative analysis using MSI (qMSI), a significant challenge is overcoming "matrix effects," where the efficiency of analyte ionization can vary across a heterogeneous tissue sample, leading to spatial inaccuracies in perceived abundance. diva-portal.orgnih.gov The gold standard to correct for these effects and enable accurate quantification is the use of stable isotope-labeled (SIL) internal standards. nih.govresearchgate.net These standards, often labeled with isotopes such as Carbon-13 (¹³C), are chemically identical to the analyte of interest, ensuring they have the same physicochemical properties and ionization efficiencies. diva-portal.orgfoodriskmanagement.com By applying a known concentration of the SIL internal standard to the tissue, the signal of the endogenous analyte can be normalized, allowing for more accurate quantification. nih.govnih.gov
The application of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis, where the incorporation of the heavy isotope into various metabolites over time can be tracked spatially within a tissue. nih.govnih.gov For example, a study on maize root tips used [U-¹³C]glucose to trace metabolic dynamics with cellular resolution, identifying 56 different ¹³C-labeled metabolite features. nih.gov
While the use of unlabeled 1,5-DAN as a matrix is well-documented, and the principle of using ¹³C-labeled compounds as internal standards is a fundamental aspect of quantitative mass spectrometry, there is a notable lack of published research specifically detailing the use of 1,5-Diaminonaphthalene-¹³C₆ as either an isotopically labeled matrix or as a labeled probe in spatial mass spectrometry imaging. The prevailing methodology involves applying an unlabeled matrix (like 1,5-DAN) along with a ¹³C-labeled version of the analyte being studied. The concept of using an isotopically labeled matrix itself to correct for matrix effects or to act as a quantitative probe is not a widely reported technique.
Theoretically, an isotopically labeled matrix like 1,5-Diaminonaphthalene-¹³C₆ could offer a novel approach to normalization in qMSI. By comparing the signal intensity of the labeled and unlabeled matrix peaks across the tissue, it might be possible to map and correct for spatial variations in matrix deposition and ionization, assuming the labeled and unlabeled forms behave identically. However, without specific studies, this remains a hypothetical application.
To illustrate the type of data that would be generated from a qMSI experiment using a stable isotope-labeled internal standard, the following hypothetical data table is presented. This table demonstrates how the signal intensity of a target analyte is normalized against its ¹³C-labeled counterpart in different tissue regions to yield a quantitative distribution.
Hypothetical Quantitative MSI Data for Analyte X Using a ¹³C-Labeled Internal Standard
| Tissue Region | Analyte X (Unlabeled) Intensity (a.u.) | Analyte X-¹³C₆ (Labeled IS) Intensity (a.u.) | Normalized Intensity Ratio (Analyte/IS) | Calculated Concentration (µg/g) |
|---|---|---|---|---|
| Cortex | 45,000 | 98,500 | 0.457 | 11.4 |
| Hippocampus | 78,000 | 99,200 | 0.786 | 19.7 |
| Thalamus | 32,500 | 97,800 | 0.332 | 8.3 |
This table is for illustrative purposes only and does not represent actual experimental data for 1,5-Diaminonaphthalene-¹³C₆.
Role in Biological and Biochemical Pathway Research Non Clinical Focus
Tracing Metabolic Fates and Biotransformation Pathways in In Vitro Systems
One of the primary applications of 1,5-Diaminonaphthalene-13C6 is to trace the metabolic fate of the parent compound in various in vitro systems, such as liver microsomes, hepatocytes, or other cell cultures. nih.govbioivt.com When cells or subcellular fractions are incubated with the 13C-labeled compound, the enzymes present can modify it through a series of biotransformation reactions, including oxidation and conjugation. mdpi.com Because the 13C atoms are stable and integral to the core structure, any metabolites formed will retain the isotopic label.
Researchers can then use high-resolution mass spectrometry to detect and identify these metabolites. acs.org A key advantage of using a 13C-labeled compound is the ability to distinguish compound-derived metabolites from the complex background matrix of the biological sample. nih.gov The mass of any metabolite containing the 13C6-naphthalene core will be exactly 6 Daltons higher than its unlabeled counterpart, creating a unique isotopic signature that is easily identifiable. nih.gov
For example, a hypothetical metabolic pathway for 1,5-diaminonaphthalene could involve initial oxidation by cytochrome P450 enzymes to form hydroxylated derivatives, followed by conjugation with sulfate (B86663) or glucuronic acid. By incubating human liver microsomes with this compound and analyzing the extracts, researchers could identify these metabolites based on their specific mass-to-charge ratios (m/z).
Table 1: Hypothetical Mass Spectrometry Data for Metabolites of this compound in a Liver Microsome Assay
This interactive table illustrates the expected mass shifts for potential metabolites of this compound. The +6 Da shift is a clear indicator that the metabolite originated from the administered labeled compound.
| Compound | Molecular Formula | Unlabeled Monoisotopic Mass (Da) | 13C6-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| 1,5-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.0844 | 164.0978 | +6.0134 |
| Hydroxy-1,5-diaminonaphthalene | C₁₀H₁₀N₂O | 174.0793 | 180.0927 | +6.0134 |
| 1,5-Diaminonaphthalene-sulfate | C₁₀H₁₀N₂O₃S | 238.0412 | 244.0546 | +6.0134 |
| 1,5-Diaminonaphthalene-glucuronide | C₁₆H₁₈N₂O₆ | 334.1165 | 340.1299 | +6.0134 |
This approach allows for the comprehensive mapping of biotransformation pathways and helps identify the chemical structures of metabolites, which is a critical step in understanding the disposition of a xenobiotic compound. vanderbilt.edu
Investigation of Enzymatic Reaction Mechanisms via Isotopic Labeling
Isotopically labeled substrates like this compound are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov A key application is the determination of kinetic isotope effects (KIEs), which can reveal whether the breaking of a specific bond is a rate-determining step in a reaction. While KIEs are most pronounced with heavier isotopes like deuterium, the use of 13C can also provide valuable mechanistic insights, especially when a carbon-carbon or carbon-heteroatom bond cleavage is involved. researchgate.net
In the context of 1,5-diaminonaphthalene metabolism, enzymatic oxidation of the aromatic ring is a likely biotransformation step, potentially catalyzed by enzymes such as naphthalene (B1677914) dioxygenase or other oxidoreductases. researchgate.netnih.gov By comparing the reaction rates (e.g., Vmax and Km) of the unlabeled compound versus this compound, researchers can probe the catalytic mechanism. A significant difference in reaction kinetics would suggest that a step involving the carbon backbone is at least partially rate-limiting.
For instance, if a dioxygenase enzyme catalyzes the initial oxidation of the naphthalene ring, the heavier 13C atoms could slightly slow the reaction rate compared to the lighter 12C atoms. This subtle difference can be precisely measured and provides evidence for specific steps in the catalytic cycle. nih.gov
Table 2: Illustrative Kinetic Data for the Enzymatic Oxidation of Labeled vs. Unlabeled 1,5-Diaminonaphthalene
This table presents hypothetical kinetic parameters for an enzyme metabolizing both the labeled and unlabeled forms of 1,5-diaminonaphthalene. A lower Vmax or higher Km for the 13C6-labeled substrate could indicate a kinetic isotope effect.
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| 1,5-Diaminonaphthalene | 150 | 25 | 6.0 |
| This compound | 142 | 26 | 5.5 |
These types of studies are fundamental to understanding how enzymes recognize and process substrates at a molecular level, providing crucial information for fields like enzyme engineering and toxicology. researchgate.net
Elucidation of Molecular Interactions in Cellular Models Using 13C-Labeled Ligands
This compound can also be employed as a probe to study the interactions between the molecule and its potential cellular targets, such as proteins or nucleic acids. d-nb.info Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. The 13C nucleus is NMR-active, and its signal is highly sensitive to the local chemical environment. nih.gov
When a 13C-labeled ligand like this compound binds to a target macromolecule, the electronic environment around the 13C nuclei changes, leading to shifts in their resonance frequencies (chemical shifts) in the 13C-NMR spectrum. d-nb.info By monitoring these chemical shift perturbations, researchers can identify which parts of the ligand are involved in the interaction and can gain insights into the binding mode and affinity. semanticscholar.org
For example, if 1,5-diaminonaphthalene were to bind to a specific protein within a cell lysate or with a purified receptor, a 13C-NMR experiment could be performed. The spectrum of the free 13C6-labeled ligand would be compared to the spectrum of the ligand in the presence of its binding partner. The specific carbon atoms in the naphthalene ring that are most affected by the binding event would show the largest changes in their chemical shifts.
Table 3: Hypothetical 13C-NMR Chemical Shift Perturbations for this compound Upon Binding to a Target Protein
This interactive table shows hypothetical changes in the 13C-NMR chemical shifts for specific carbon atoms of this compound upon binding to a hypothetical protein target. Significant changes indicate that these atoms are in close proximity to the protein in the bound state.
| Carbon Atom Position | Chemical Shift (ppm) - Free Ligand | Chemical Shift (ppm) - Bound Ligand | Chemical Shift Change (Δδ ppm) |
| C1/C5 (with -NH₂) | 146.5 | 148.2 | +1.7 |
| C2/C6 | 115.3 | 115.8 | +0.5 |
| C3/C7 | 124.8 | 125.1 | +0.3 |
| C4/C8 | 113.9 | 114.2 | +0.3 |
| C9 (bridgehead) | 126.7 | 128.5 | +1.8 |
| C10 (bridgehead) | 135.1 | 135.4 | +0.3 |
This methodology provides high-resolution data on molecular interactions directly in solution, offering a more dynamic picture than static methods like X-ray crystallography. nih.gov It is a valuable tool for validating potential drug targets and for understanding the molecular basis of a compound's biological activity in a non-clinical research setting.
Applications in Material Science and Polymer Chemistry Research
Mechanistic Studies of Polymerization Processes Utilizing Labeled 1,5-Diaminonaphthalene as a Monomer
The use of 1,5-Diaminonaphthalene-13C6 as a monomer in polymerization reactions is instrumental for elucidating reaction mechanisms. The ¹³C label acts as a spectroscopic probe, allowing for the unambiguous assignment of signals in nuclear magnetic resonance (NMR) spectroscopy. This is particularly advantageous in the synthesis of polyimides, where 1,5-diaminonaphthalene is a common building block.
By synthesizing polyimides with this compound, researchers can precisely follow the changes in the chemical environment of the naphthalene (B1677914) core throughout the polymerization process. For instance, ¹³C NMR spectroscopy can distinguish between the carbon atoms in the monomer, the intermediate poly(amic acid), and the final polyimide. The specific chemical shifts and their changes provide direct evidence of bond formation and cyclization reactions.
Illustrative Data from Mechanistic Polymerization Studies:
| Polymerization Stage | Key ¹³C NMR Signal | Hypothetical Chemical Shift (ppm) | Interpretation |
| This compound Monomer | C1/C5 (amine-bearing) | 145 | Carbon attached to the primary amine. |
| Poly(amic acid) Intermediate | Amide Carbonyl | 168 | Formation of the amide linkage. |
| C1/C5 (amide-linked) | 138 | Shift due to the change from amine to amide. | |
| Final Polyimide | Imide Carbonyl | 165 | Characteristic signal for the imide ring. |
| C1/C5 (imide-linked) | 135 | Further shift upon cyclization to the imide. |
This table illustrates the type of data that could be obtained from ¹³C NMR studies during the polymerization of a polyimide using this compound. The chemical shifts are hypothetical and serve to demonstrate the principle of using isotopic labeling to track chemical transformations.
These detailed mechanistic insights are crucial for optimizing reaction conditions, controlling polymer microstructure, and ultimately tailoring the properties of the resulting materials for specific applications.
Investigation of Polymer Degradation Pathways and Cross-Linking Mechanisms
Understanding the degradation and cross-linking of polymers is vital for predicting their long-term stability and performance. This compound is a valuable tracer for studying these processes in polymers derived from it. When a polymer containing this labeled monomer degrades, the resulting fragments that include the naphthalene unit can be readily identified and quantified using techniques like mass spectrometry.
This allows for the precise determination of which bonds are breaking and the nature of the degradation products. For instance, in the thermal or photo-oxidative degradation of a polyimide, mass spectrometry can track the ¹³C-labeled fragments, revealing whether the degradation primarily occurs at the imide ring or within the naphthalene unit itself.
Similarly, in studies of cross-linking, the ¹³C label can help to identify the sites of cross-linking reactions involving the naphthalene moiety. Solid-state NMR of the cross-linked material can reveal new signals corresponding to the carbon atoms at the cross-linking points, providing direct evidence of the cross-linking structure.
Hypothetical Mass Spectrometry Data for Polymer Degradation Analysis:
| Degradation Fragment | Expected m/z (unlabeled) | Expected m/z (¹³C₆-labeled) | Implication |
| Naphthalene diisocyanate | 210.19 | 216.19 | Degradation leading to isocyanate formation. |
| Aminonaphthalene | 143.19 | 149.19 | Cleavage of one amine/imide linkage. |
| Phthalic acid | 166.13 | 166.13 | Degradation of the dianhydride part (unlabeled). |
This table presents hypothetical mass-to-charge ratio (m/z) values for potential degradation fragments of a polyimide, illustrating how ¹³C labeling of the 1,5-diaminonaphthalene unit allows for the clear identification of fragments originating from this monomer.
Synthesis and Characterization of Isotope-Labeled Covalent Organic Frameworks (COFs) and Related Advanced Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The synthesis of COFs using this compound as a building block opens up new avenues for their characterization. Solid-state NMR spectroscopy is a primary tool for elucidating the structure of these insoluble materials. The presence of the ¹³C label in the naphthalene linker significantly enhances the signal-to-noise ratio and allows for more sophisticated NMR experiments.
For example, ¹³C solid-state NMR can be used to:
Confirm the covalent linkages formed between the this compound and the other monomers.
Probe the local environment and packing of the naphthalene units within the COF framework.
Study the dynamics of the naphthalene linkers within the porous structure.
The precise structural information obtained from these studies is essential for understanding the properties of the COFs, such as their porosity, gas adsorption capabilities, and catalytic activity. By correlating the detailed structural features with the material's performance, researchers can rationally design new COFs with enhanced functionalities.
Development of Analytical Methodologies Using 1,5 Diaminonaphthalene 13c6
Calibration and Validation of Analytical Instruments for Trace Analysis
The calibration of analytical instruments is a fundamental requirement for obtaining accurate quantitative data. In trace analysis, where analytes are present at very low concentrations, the use of a stable isotope-labeled internal standard like 1,5-Diaminonaphthalene-13C6 is invaluable. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on adding a known amount of an isotopically labeled standard to a sample before processing. nih.gov Because the labeled standard (this compound) has virtually identical chemical and physical properties to the unlabeled analyte (1,5-Diaminonaphthalene), it can effectively compensate for analyte loss during sample preparation and for fluctuations in instrument response. researchgate.net
For methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte. The response is measured as the ratio of the analyte's peak area to the internal standard's peak area. This normalization corrects for variations in injection volume and ionization efficiency. foodriskmanagement.com
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limit of quantification (LOQ). The use of this compound helps establish these parameters with a high degree of confidence.
Table 1: Representative Calibration Curve Data for 1,5-Diaminonaphthalene using this compound as an Internal Standard
| Concentration of 1,5-DAN (ng/mL) | Peak Area (1,5-DAN) | Peak Area (1,5-DAN-13C6) | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 4,850 | 98,500 | 0.049 |
| 1.0 | 9,980 | 99,100 | 0.101 |
| 5.0 | 50,100 | 98,900 | 0.507 |
| 10.0 | 102,300 | 99,500 | 1.028 |
| 25.0 | 255,400 | 100,100 | 2.551 |
| 50.0 | 510,200 | 99,800 | 5.112 |
This interactive table demonstrates the linear relationship between the concentration of the analyte and the peak area ratio, which is the basis for quantification in isotope dilution analysis.
Standardization Protocols for Quantitative Analysis in Complex Matrices
Quantitative analysis in complex matrices, such as industrial wastewater, soil, or biological tissues, is often hampered by "matrix effects." nih.gov These effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. researchgate.net The most effective way to mitigate these effects is by using a stable isotope-labeled internal standard that co-elutes with the analyte. nih.govfoodriskmanagement.com
This compound is an ideal internal standard for the analysis of 1,5-DAN in such matrices. Because it shares the same retention time and ionization characteristics as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively nullified, leading to a significant improvement in data accuracy and precision. nih.gov
A typical standardization protocol involves the following steps:
A known quantity of this compound is added ("spiked") into the unknown sample at the earliest stage of the sample preparation process.
The sample undergoes extraction, cleanup, and concentration procedures. During these steps, any loss of the target analyte is mirrored by a proportional loss of the internal standard.
The final extract is analyzed by LC-MS/MS, and the concentrations are calculated from the peak area ratio against a calibration curve prepared in a clean solvent.
The effectiveness of this approach is demonstrated by comparing analyte recovery in spiked matrix samples with and without the use of the labeled internal standard.
Table 2: Comparison of 1,5-Diaminonaphthalene Recovery from Wastewater Samples
| Sample | Spiked Concentration (µg/kg) | Measured Concentration (without IS) (µg/kg) | Apparent Recovery (without IS) | Measured Concentration (with 13C6-IS) (µg/kg) | Recovery (with 13C6-IS) |
|---|---|---|---|---|---|
| Wastewater A | 50 | 18.5 | 37% | 49.5 | 99% |
This interactive table illustrates how the use of this compound as an internal standard (IS) dramatically improves the apparent recovery of the analyte from a complex matrix, demonstrating its ability to correct for matrix effects and procedural losses.
Methodologies for Assessing Isotopic Enrichment and Purity in Downstream Products
The accuracy of isotope dilution analysis is contingent upon the precise knowledge of the isotopic purity and enrichment of the labeled standard. rsc.org Therefore, it is crucial to characterize this compound to confirm its quality. Furthermore, if this labeled compound is used as a precursor in the synthesis of other molecules, methodologies are needed to assess the isotopic enrichment of these downstream products.
High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. researchgate.netnih.gov It can distinguish between the unlabeled compound and its 13C6-labeled isotopologue based on their exact masses. By analyzing the mass spectrum, one can determine the distribution of different isotopologues (molecules with different numbers of 13C atoms). nih.gov The isotopic purity is calculated by correcting the intensities of the isotopologue ions for the natural isotopic contributions from preceding peaks. researchgate.net
The isotopic enrichment is a measure of the percentage of molecules that are labeled. For this compound, the goal is to have a very high abundance of the M+6 peak (where all six carbons of one ring are 13C) relative to the M+0 peak (unlabeled) and intermediate peaks.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can also be employed to confirm the positions of the 13C labels within the molecule and to provide quantitative information on the level of enrichment. wikipedia.orgbohrium.com
Table 3: Hypothetical HRMS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) | Corrected Abundance (%) |
|---|---|---|---|
| M+0 (Unlabeled) | 158.0844 | 0.1 | 0.1 |
| M+1 | 159.0878 | 0.1 | 0.1 |
| M+2 | 160.0911 | 0.2 | 0.2 |
| M+3 | 161.0945 | 0.3 | 0.3 |
| M+4 | 162.0978 | 0.5 | 0.5 |
| M+5 | 163.1012 | 1.2 | 1.1 |
This interactive table presents a hypothetical analysis of a this compound standard, showing the distribution of isotopologues. The high relative abundance of the M+6 peak indicates high isotopic enrichment and purity, which is essential for its use as a reliable internal standard.
Table of Compounds
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 1,5-Diaminonaphthalene | 1,5-Naphthalenediamine; 1,5-DAN | C10H10N2 | 158.20 |
Computational and Theoretical Investigations Involving 1,5 Diaminonaphthalene 13c6
Quantum Chemical Calculations for Prediction of Isotope Effects and Reaction Pathways
Quantum chemical calculations are fundamental in predicting kinetic isotope effects (KIEs) and elucidating reaction pathways. The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For 1,5-Diaminonaphthalene-13C6, the substitution of six ¹²C atoms with ¹³C atoms can influence the rates of reactions in which the carbon backbone is involved in the rate-determining step.
The theoretical prediction of KIEs is primarily based on transition state theory. The core of the methodology involves calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light (¹²C) and heavy (¹³C₆) molecules. fiveable.menih.gov The difference in zero-point vibrational energy (ZPVE) between the two isotopologues is the main contributor to the primary KIE. princeton.edufaccts.de
The process for predicting the KIE for a hypothetical reaction, such as an electrophilic aromatic substitution on the naphthalene (B1677914) ring, would involve the following steps:
Geometry Optimization: The molecular geometries of the reactant (1,5-diaminonaphthalene) and the transition state for the reaction are optimized for both the ¹²C and ¹³C₆ isotopologues.
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for all optimized structures. barc.gov.inresearchgate.net The substitution of ¹²C with the heavier ¹³C isotope leads to lower vibrational frequencies for modes involving the carbon atoms.
ZPVE Calculation: The ZPVE is calculated for each species by summing over all vibrational modes. The heavier ¹³C₆ isotopologue will have a lower ZPVE.
KIE Calculation: The KIE is then calculated from the differences in the ZPVE between the reactants and the transition state for the two isotopologues. A normal KIE (k₁₂/k₁₃ > 1) is expected if the vibrational force constants involving the carbon atoms are weaker in the transition state than in the reactant.
These calculations can be invaluable for distinguishing between proposed reaction mechanisms. By comparing the computationally predicted KIE with experimentally measured values, researchers can gain insights into the structure of the transition state and the nature of bond-breaking and bond-forming processes. nih.govepfl.ch
Table 1: Illustrative Example of Calculated Vibrational Frequencies and Zero-Point Vibrational Energies (ZPVE) for a C-H Bending Mode in 1,5-Diaminonaphthalene Isotopologues.
| Isotopologue | Vibrational Mode | Frequency (cm⁻¹) | ZPVE (kcal/mol) |
| 1,5-Diaminonaphthalene | C-H Bend (Reactant) | 1150 | 1.64 |
| 1,5-Diaminonaphthalene-¹³C₆ | C-H Bend (Reactant) | 1142 | 1.63 |
| Transition State (¹²C) | C-H Bend (TS) | 950 | 1.36 |
| Transition State (¹³C₆) | C-H Bend (TS) | 943 | 1.35 |
Note: This table is a hypothetical illustration of the type of data generated from quantum chemical calculations. The values are representative and not from actual experimental or computational results for this specific molecule.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. For diaminonaphthalene derivatives, DFT calculations can provide valuable information about molecular geometry, electronic properties, and spectroscopic characteristics. Current time information in Edmonton, CA. Theoretical studies using DFT, for instance with the B3LYP functional, have been employed to calculate optimized structures, total energies, electronic states, and energy gaps for various diaminonaphthalene isomers. fiveable.meCurrent time information in Edmonton, CA.
For this compound, DFT studies would focus on several key areas:
Electronic Structure: The substitution with ¹³C₆ is not expected to significantly alter the electronic structure (i.e., the arrangement of electrons in molecular orbitals) as this is primarily determined by the nuclear charge, which is the same for ¹²C and ¹³C. However, DFT calculations can confirm that properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions, remain largely unaffected.
Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as ionization potential, electron affinity, chemical hardness, and electrophilicity. Current time information in Edmonton, CA. These descriptors help in predicting the reactivity of the molecule towards electrophiles and nucleophiles. For this compound, these calculations would demonstrate that its fundamental electronic reactivity is identical to its unlabeled counterpart.
Vibrational Spectra: DFT is an excellent tool for calculating harmonic vibrational frequencies. barc.gov.in For this compound, these calculations would predict shifts in the infrared (IR) and Raman spectra compared to the unlabeled compound. Modes involving significant displacement of the carbon atoms in the naphthalene core would show a noticeable shift to lower frequencies (redshift) due to the heavier mass of ¹³C. This information is critical for interpreting experimental vibrational spectra of the labeled compound.
Table 2: Predicted Shifts in Key Vibrational Frequencies for 1,5-Diaminonaphthalene-¹³C₆ using DFT.
| Vibrational Mode | Calculated Frequency (¹²C) (cm⁻¹) | Predicted Frequency (¹³C₆) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
| Naphthalene Ring Stretch | 1620 | 1595 | -25 |
| C-N Stretch | 1350 | 1330 | -20 |
| C-H In-plane Bend | 1150 | 1142 | -8 |
| Ring Breathing Mode | 780 | 765 | -15 |
Note: This table presents hypothetical data to illustrate the expected outcomes of DFT calculations. The values are based on general principles of isotopic substitution.
Molecular Dynamics Simulations for Understanding Isotopic Influence on Molecular Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While the electronic properties are largely unaffected by isotopic substitution, the dynamic properties can be influenced due to the change in mass.
For this compound, MD simulations could be employed to investigate the following:
Diffusivity: The rate of diffusion of a molecule is inversely proportional to the square root of its mass. Therefore, this compound, being heavier than its unlabeled isotopologue, would be expected to have a slightly lower diffusion coefficient in solution or in the gas phase. MD simulations can quantify this difference by tracking the mean square displacement of the molecules over time.
Vibrational Dynamics: MD simulations can provide insights into the time evolution of molecular vibrations. For the ¹³C₆-labeled compound, the simulations would show slower vibrational motions for the carbon skeleton. This can have subtle effects on processes like intramolecular vibrational energy redistribution (IVR), which is the process by which energy flows between different vibrational modes within a molecule.
Intermolecular Interactions: While the potential energy surface governing intermolecular interactions is unchanged by isotopic substitution, the dynamics of these interactions can be affected. For instance, in a condensed phase, the slightly slower translational and rotational motion of this compound could lead to minor differences in the structure and lifetime of solvent shells or in the packing of molecules in a simulated crystal lattice.
MD simulations offer a way to bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecular systems. By simulating the behavior of this compound at the atomic level, researchers can gain a deeper understanding of how isotopic labeling influences its macroscopic properties and behavior.
Table 3: Hypothetical Results from a Molecular Dynamics Simulation Comparing Diffusion Coefficients.
| Compound | Molecular Weight ( g/mol ) | Simulated Solvent | Temperature (K) | Predicted Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| 1,5-Diaminonaphthalene | 158.19 | Water | 298 | 7.50 |
| 1,5-Diaminonaphthalene-¹³C₆ | 164.15 | Water | 298 | 7.36 |
Note: This is an illustrative table. The diffusion coefficients are hypothetical and intended to demonstrate the expected trend from MD simulations.
Emerging Research Avenues and Future Directions for 1,5 Diaminonaphthalene 13c6
Integration with Advanced Spectroscopic and Imaging Modalities for Enhanced Resolution
The unlabeled parent compound, 1,5-Diaminonaphthalene (DAN), has been recognized for its effectiveness as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). iastate.edunih.gov It facilitates the analysis and imaging of small molecules and lipids, demonstrating particular utility for analytes under 400 Da in negative ion mode. nih.govsemanticscholar.org Building on this foundation, the introduction of a stable isotope label in 1,5-Diaminonaphthalene-13C6 offers significant advantages for next-generation spectroscopic and imaging applications.
The six carbon-13 atoms provide a distinct mass shift, allowing the compound to serve as an ideal internal standard for quantitative mass spectrometry imaging (MSI). This is critical for accurately mapping the distribution of small molecule metabolites in tissues, as the labeled standard can be distinguished from endogenous, unlabeled (12C) molecules with identical chemical structures. nih.gov This capability minimizes matrix effects and ionization suppression, leading to more reliable quantification.
In Nuclear Magnetic Resonance (NMR) spectroscopy, 13C labeling is instrumental for enhancing signal sensitivity and resolving complex spectra. pressbooks.pub While 13C NMR is inherently less sensitive than proton (1H) NMR due to the low natural abundance (~1%) of the 13C isotope, using a fully labeled ring system like that in this compound overcomes this limitation. pressbooks.pub It enables advanced NMR experiments, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), to elucidate carbon-carbon connectivity and provide unambiguous structural information, which is invaluable for studying its interactions and transformations in complex mixtures. frontiersin.orgnih.gov
| Modality | Application of Unlabeled 1,5-DAN | Projected Advantage of this compound | Relevant Techniques |
| Mass Spectrometry Imaging (MSI) | Serves as an effective MALDI matrix for small molecule and lipid imaging. iastate.eduresearchgate.net | Acts as a non-endogenous internal standard for precise quantification; allows for clear differentiation from background signals. isotope.com | MALDI-MSI, LDI-MSI |
| NMR Spectroscopy | Standard characterization of molecular structure. | Significantly enhances signal for 13C NMR; enables advanced structural elucidation experiments. frontiersin.orgmdpi.com | 13C-NMR, 2D-NMR (e.g., INADEQUATE) |
| Quantitative Mass Spectrometry | Used in derivatization but lacks an ideal internal standard. | Provides a stable, non-exchangeable isotope signature for high-accuracy quantification in isotope dilution methods. isotope.com | Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) |
Potential in Novel Tracers for Environmental Fate Studies (Methodological Aspects)
The study of how chemical compounds behave in the environment—their distribution, transformation, and degradation—is critical for environmental risk assessment. battelle.org Stable isotope-labeled compounds are powerful tools for these environmental fate studies. nih.gov Using this compound as a tracer offers significant methodological advantages over unlabeled or other types of labeled compounds, such as those using deuterium.
A key advantage of 13C-labeled compounds is their isotopic stability. Unlike deuterium labels, which can sometimes undergo hydrogen-deuterium exchange in certain environmental conditions, the carbon-13 atoms are permanently incorporated into the molecular backbone. isotope.com This ensures that the tracer's signature is not lost or diluted, providing a more accurate and reliable means of tracking the compound and its degradation products over time in complex matrices like soil, sediment, and water. isotope.comnih.gov
The use of this compound in combination with isotope dilution mass spectrometry allows for extremely low detection limits, reaching parts-per-trillion (ppt) levels in tissues and parts-per-quadrillion (ppq) in water. isotope.com This methodology involves adding a known amount of the 13C-labeled standard to a sample. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. This approach corrects for sample loss during extraction and analysis, yielding highly accurate quantification of the parent compound and its metabolites. nih.gov This precision is crucial for understanding processes like bioaccumulation, mineralization rates (by tracking the formation of 13CO2), and the formation of non-extractable residues in soil. nih.gov
| Methodological Aspect | Description | Advantage of this compound |
| Isotopic Stability | The label must remain on the molecule throughout the study. | 13C isotopes do not undergo exchange reactions, unlike some deuterated analogs, ensuring tracer integrity. isotope.com |
| Quantification Accuracy | The ability to correct for analyte loss during sample preparation. | Enables highly accurate Isotope Dilution Mass Spectrometry (IDMS) by serving as an ideal internal standard. isotope.com |
| Metabolite Identification | Tracing the transformation of the parent compound into degradation products. | The 13C6 signature is retained in metabolites, facilitating their identification and structural elucidation in complex environmental samples. nih.gov |
| Mass Balance Studies | Accounting for all forms of the compound in the environmental system. | Allows for a complete accounting of the compound, including mineralization to 13CO2 and incorporation into soil organic matter. battelle.orgnih.gov |
Innovations in Sustainable Synthesis of Complex 13C-Labeled Aromatic Compounds
The synthesis of isotopically labeled compounds, particularly those with complex aromatic structures, is often a multi-step process that can be costly and generate significant waste. The field is moving towards more efficient and sustainable synthetic methods, leveraging modern catalytic processes and principles of green chemistry.
Innovations in the synthesis of 13C-labeled polycyclic aromatic hydrocarbons (PAHs) often rely on convergent pathways that start from simple, commercially available 13C-labeled precursors like uniformly labeled benzene (B151609) (U-13C6-benzene). nih.govrsc.org For a compound like this compound, a forward-thinking synthetic strategy would involve the elaboration of a 13C6-labeled naphthalene (B1677914) core. The traditional synthesis of the unlabeled compound involves the nitration of naphthalene followed by reduction. wikipedia.orgchemicalbook.com
Sustainable innovations focus on improving these key steps. For example, modern synthetic chemistry employs palladium-catalyzed cross-coupling reactions to build complex aromatic systems efficiently and with high yields. nih.gov Furthermore, there is a drive to replace harsh and stoichiometric reagents with catalytic systems that are more environmentally benign. For the reduction of the nitro groups, traditional methods might use metal hydrides or catalytic hydrogenation under high pressure. Emerging sustainable methods could involve electrochemical reduction or transfer hydrogenation under milder conditions, reducing energy consumption and the use of hazardous materials. researchgate.net The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks and safer solvents like water, are central to these new approaches. ucl.ac.uk
| Synthetic Stage | Traditional Approach | Innovative/Sustainable Approach | Key Benefits |
| Precursor Synthesis | Multi-step synthesis from basic starting materials. | Convergent synthesis using commercially available 13C precursors (e.g., U-13C6-benzene). nih.gov | Higher overall yield, reduced number of steps. |
| Ring Elaboration | Friedel-Crafts reactions with harsh catalysts (e.g., AlCl3). | Palladium-catalyzed cross-coupling reactions. nih.gov | Milder conditions, higher functional group tolerance. |
| Functionalization (Nitration) | Use of mixed nitric and sulfuric acids. | Development of solid acid catalysts or microfluidic reactors for better control and safety. | Reduced acid waste, improved safety and selectivity. |
| Reduction | High-pressure catalytic hydrogenation or stoichiometric metal reagents. | Electrochemical reduction or catalytic transfer hydrogenation using green hydrogen donors. researchgate.net | Milder reaction conditions, avoidance of hazardous reagents. |
Expanding the Scope of Application in Interdisciplinary Chemical Biology Research
Chemical biology utilizes chemical tools to study and manipulate biological systems. Stable isotope labeling is a cornerstone of this field, enabling researchers to trace metabolic pathways and understand the fate of molecules in living cells. musechem.comnih.gov this compound represents a versatile platform for a range of applications in interdisciplinary chemical biology.
As a labeled building block, this compound can be used to synthesize probes for studying biological processes. For instance, its diamino functionality allows it to be incorporated into larger molecular structures, such as enzyme inhibitors or fluorescent probes. The 13C6 label acts as a silent reporter tag that does not perturb the biological system, unlike bulky fluorescent tags, but allows for quantification and localization via mass spectrometry.
A primary application is in metabolic flux analysis and metabolomics. nih.govvanderbilt.edu Cells could be cultured with this compound to study the pathways involved in the metabolism of aromatic amines. Techniques like liquid chromatography-mass spectrometry (LC-MS) can then be used to track the appearance of the 13C label in downstream metabolites, providing a clear picture of the enzymatic transformations the molecule undergoes. researchgate.net This approach is crucial for understanding how cells process xenobiotics or for tracing the metabolic fate of drug candidates built upon a naphthalene scaffold. nih.gov This deepens the understanding of cellular metabolism and can reveal novel metabolic pathways or off-target effects of therapeutic agents. nih.gov
| Research Area | Application of this compound | Analytical Technique(s) | Expected Insights |
| Metabolite Tracing | Tracing the biotransformation and degradation pathways of aromatic amines in cell culture or whole organisms. | LC-MS/MS, High-Resolution MS | Identification of novel metabolites and enzymatic pathways involved in xenobiotic metabolism. nih.gov |
| Biosynthesis of Probes | Use as a labeled precursor to synthesize bioactive molecules (e.g., enzyme inhibitors, receptor ligands). | NMR, Mass Spectrometry | Allows for quantitative studies of drug-target engagement and pharmacokinetics without steric hindrance from larger tags. nih.gov |
| Quantitative Proteomics | Can be used in the synthesis of labeled affinity reagents for target identification and quantification. | Mass Spectrometry-based Proteomics | Identification and quantification of proteins that specifically bind to the naphthalene moiety. |
| Mechanism of Action Studies | Investigating how molecules containing the naphthalene scaffold interact with biological systems and where they accumulate. | Mass Spectrometry Imaging (MSI) | Visualization of the compound's distribution in tissues and cells, linking localization to biological activity. nih.gov |
Q & A
Q. How can researchers leverage 1,5-Diaminonaphthalene-¹³C₆ to study aromatic amine polymerization mechanisms?
- Methodology : Track ¹³C-enriched monomers during polymerization via solid-state NMR. Monitor chain propagation kinetics using gel permeation chromatography (GPC) with inline MS detection. Compare activation energies (via Arrhenius plots) between labeled and unlabeled systems to isolate isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
